(S)-tert-Butyl2-(cyanomethyl)azetidine-1-carboxylate
CAS No.: 228868-28-8
Cat. No.: VC11698015
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 228868-28-8 |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | tert-butyl (2S)-2-(cyanomethyl)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-7-5-8(12)4-6-11/h8H,4-5,7H2,1-3H3/t8-/m1/s1 |
| Standard InChI Key | JCFPLUGJQHTYDQ-MRVPVSSYSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]1CC#N |
| SMILES | CC(C)(C)OC(=O)N1CCC1CC#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC1CC#N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound belongs to the azetidine class of four-membered nitrogen heterocycles. Its IUPAC name, tert-butyl (2S)-2-(cyanomethyl)azetidine-1-carboxylate, reflects three key structural elements:
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A strained azetidine ring with a stereogenic center at the C2 position .
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A cyanomethyl (-CH2CN) group attached to C2, introducing electron-withdrawing character and reactivity toward nucleophilic additions .
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A tert-butoxycarbonyl (Boc) protecting group at N1, enhancing solubility in organic solvents and stability during synthetic transformations .
The (S)-configuration at C2 is critical for its biological activity, as enantiomeric purity often dictates binding affinity in kinase inhibitors .
NMR Spectroscopy
The NMR spectrum of the related intermediate tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) reveals distinct signals for the Boc group (δ 1.40 ppm, singlet), azetidine protons (δ 3.76–4.55 ppm, multiplet), and hydroxyl proton (δ 4.51–4.55 ppm) . For the target compound, the cyanomethyl group is expected to appear as a triplet near δ 2.6–3.0 ppm due to coupling with adjacent methylene protons .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular formula , with an exact mass of 196.121177757 Da . The presence of a nitrile group () contributes to a characteristic fragmentation pattern at m/z 41 and 68.
Computational Descriptors
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XLogP3: 1, indicating moderate lipophilicity suitable for membrane permeability .
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Hydrogen Bond Acceptors: 3 (two carbonyl oxygens, one nitrile nitrogen) .
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Rotatable Bonds: 3, primarily from the Boc group and cyanomethyl side chain .
Synthetic Methodologies
Green Oxidation in Microchannel Reactors
A pivotal advancement in synthesizing azetidine intermediates involves the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) to tert-butyl 3-oxoazetidine-1-carboxylate (V-5) using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and in a microchannel reactor . This method achieves a 91% yield under optimized conditions ( to , 20 min residence time), minimizing byproducts and energy consumption compared to batch reactors .
Stereochemical Control
Enantioselective synthesis remains challenging due to the azetidine ring’s rigidity. Asymmetric hydrogenation of prochiral enamines or diastereomeric crystallization using tartaric acid derivatives are employed to achieve >98% enantiomeric excess (ee) .
Industrial Applications in Drug Development
Role in Baricitinib Synthesis
Baricitinib, a JAK1/JAK2 inhibitor for rheumatoid arthritis, incorporates a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety derived from (S)-tert-butyl 2-(cyanomethyl)azetidine-1-carboxylate . The synthetic route involves:
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Deprotection of the Boc group using trifluoroacetic acid.
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Sulfonylation with ethanesulfonyl chloride.
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Palladium-catalyzed cross-coupling to append the pyrrolopyrazine core .
Advantages Over Compounding Approaches
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